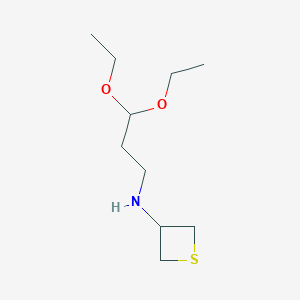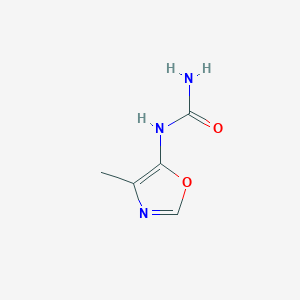![molecular formula C6H6Cl2N4 B15232369 6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride](/img/structure/B15232369.png)
6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride is a chemical compound with the molecular formula C6H6Cl2N4. It is a derivative of pyrazolo[3,4-D]pyrimidine, a class of compounds known for their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride typically involves the reaction of hydrazine with 2,4-Dichloro-pyrimidine-5-carbaldehyde in the presence of a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for about 30 minutes, followed by extraction with ethyl acetate (EtOAc) and drying with sodium sulfate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves scaling up the reaction conditions and optimizing parameters to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Solvents: THF, EtOAc
Catalysts: Zinc chloride (ZnCl2) for certain reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrazolo[3,4-D]pyrimidine derivatives .
Applications De Recherche Scientifique
6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential inhibitory effects on enzymes like xanthine oxidase.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride involves its interaction with specific molecular targets. For instance, it has a structural resemblance to substrates for the enzyme xanthine oxidase, allowing it to bind to the enzyme and inhibit its activity. Additionally, it targets CDK2, a protein involved in cell cycle regulation, making it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Chloro-1H-pyrazolo[3,4-D]pyrimidine
- 6-Chloro-4-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride
- 6-Amino-1H-pyrazolo[3,4-D]pyrimidine
Uniqueness
6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 and xanthine oxidase sets it apart from other similar compounds, making it a valuable tool in scientific research .
Propriétés
Formule moléculaire |
C6H6Cl2N4 |
|---|---|
Poids moléculaire |
205.04 g/mol |
Nom IUPAC |
6-chloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C6H5ClN4.ClH/c1-3-4-2-8-6(7)9-5(4)11-10-3;/h2H,1H3,(H,8,9,10,11);1H |
Clé InChI |
QLSRWGXGJRMREW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=NC(=NC2=NN1)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15232298.png)


![4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15232312.png)

![3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15232327.png)

![5-Fluoro-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B15232338.png)

![(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15232357.png)

![Ethyl 3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B15232376.png)

![1-Cyclohexyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232387.png)
